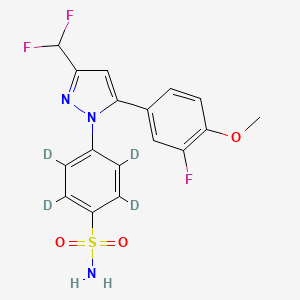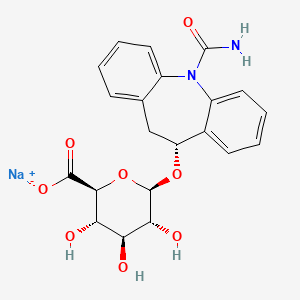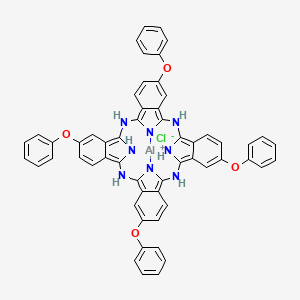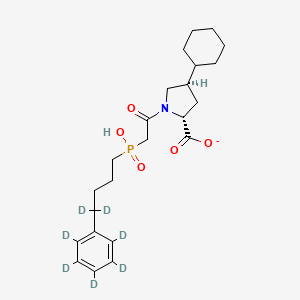
erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) is an organic compound with a complex structure. It is a derivative of pentitol, a type of sugar alcohol, and contains an amino group and an anhydro bridge. This compound is known for its stability at room temperature and is typically found as a white or off-white solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) involves multiple steps, starting from a suitable pentitol precursor
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives .
Scientific Research Applications
Erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) involves its interaction with specific molecular targets. The amino group and anhydro bridge play crucial roles in its reactivity and interactions. The compound may act on various pathways, depending on its application, such as inhibiting enzymes or interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
D-erythro-Pentitol, 1,4-anhydro-3-O- [bis (4-methoxyphenyl)phenylmethyl]-2-deoxy-5-O- [ (1,1-dimethylethyl)dimethylsilyl]: A similar compound with different protective groups and functional modifications.
D-erythro-Pentitol, 2-amino-1,5-anhydro-2,4-dideoxy-: Another derivative with variations in the amino group and anhydro bridge positions.
Uniqueness
Erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) is unique due to its specific structural features, such as the position of the amino group and the anhydro bridge.
Properties
CAS No. |
149420-97-3 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.149 |
IUPAC Name |
(2S,3R)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C5H11NO/c1-4-5(6)2-3-7-4/h4-5H,2-3,6H2,1H3/t4-,5+/m0/s1 |
InChI Key |
OBFFLNVYKSXULV-CRCLSJGQSA-N |
SMILES |
CC1C(CCO1)N |
Synonyms |
erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-tetradecoxyoxan-3-yl]acetamide](/img/structure/B586483.png)
![ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]-](/img/structure/B586485.png)



![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586494.png)
![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)
